![molecular formula C16H13N3 B2702126 6,7-二甲基-6H-吲哚[2,3-b]喹喔啉 CAS No. 840479-14-3](/img/structure/B2702126.png)

6,7-二甲基-6H-吲哚[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

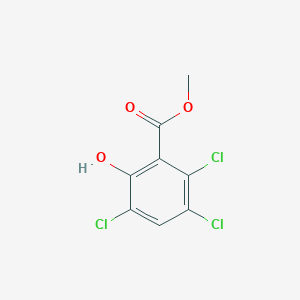

描述

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It is a widespread class of heterocyclic compounds that attract significant attention due to their many applications in materials science and medicinal chemistry .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been published over the previous decade. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .Physical and Chemical Properties Analysis

Indolo[2,3-b]quinoxaline derivatives exhibit a wide range of interesting biologic properties . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine .科学研究应用

合成与化学反应

6H-吲哚并[2,3-b]喹喔啉(包括 6,7-二甲基变体)通过涉及靛红和 5-硝基靛红与邻苯二胺的缩合过程合成。这些化合物可以发生各种化学反应,例如烷基化,形成季盐,然后转化为高氯酸盐并被氧化。这些化合物的结构通常使用红外和核磁共振光谱以及元素分析进行确认 (Shulga & Shulga, 2020)。

抗病毒应用

6H-吲哚并[2,3-b]喹喔啉的某些衍生物已表现出对病毒(如单纯疱疹病毒 1 型 (HSV-1)、水痘带状疱疹病毒 (VZV) 和巨细胞病毒 (CMV))的有效抗病毒活性。抗病毒作用的机制涉及 DNA 插层,破坏病毒脱壳的关键步骤 (Harmenberg 等,1991)。

药物-DNA 相互作用研究

已经使用核磁共振进行研究以了解 6H-吲哚并[2,3-b]喹喔啉衍生物与 DNA 之间的相互作用,特别是关注它们的结合和插入性质。这些研究提供了对碱基特异性相互作用和药物诱导的 DNA 结构变化的见解 (Patel、Bergman & Gräslund,1991)。

电子和光学性质

基于 6H-吲哚并[2,3-b]喹喔啉的三芳胺的研究探索了它们的电子吸收和发射光谱、电化学行为和热学研究。这些化合物根据周围胺的性质表现出不同的发射光谱,有助于它们在电子和光子学中的潜在应用 (Thomas & Tyagi,2010)。

抗癌研究

6H-吲哚并[2,3-b]喹喔啉的衍生物已被合成并研究其作为抗癌剂的潜力。这些化合物充当 DNA 插层剂,一些衍生物已显示出对癌细胞系(如人类白血病 (HL-60))的显着活性。定量构效关系 (QSAR) 研究表明,某些结构修饰可以增强细胞毒性效力 (Moorthy、Karthikeyan & Trivedi,2010)。

光稳定性和治疗潜力

对 6H-吲哚并[2,3-b]喹喔啉-DNA 复合物热稳定性的研究对于了解这些化合物的抗癌、抗病毒和其他药理活性至关重要。稳定性取决于连接到 6H-吲哚并[2,3-b]喹喔啉核的取代基和侧链 (Moorthy、Manivannan、Karthikeyan & Trivedi,2013)。

在有机电子学中的应用

已经对含有庞大多环芳烃的吲哚喹喔啉衍生物进行了研究,重点关注它们的合成、光谱和电致发光。这些研究探索了它们在有机电子学中的潜在应用,特别是作为有机发光二极管 (OLED) 中的材料 (Tyagi、Venkateswararao & Thomas,2011)。

作用机制

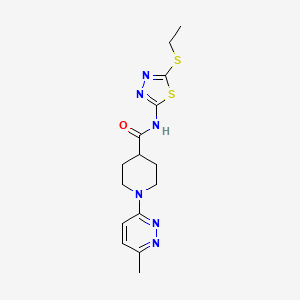

Target of Action

The primary target of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound exhibits a wide variety of pharmacological activities due to its ability to intercalate into the DNA helix .

Mode of Action

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix, disrupting processes vital for DNA replication .

Biochemical Pathways

The intercalation of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline into the DNA helix affects the biochemical pathways involved in DNA replication . This disruption can lead to downstream effects such as the inhibition of cell division and growth, contributing to its antiviral and antitumor activities .

Pharmacokinetics

Its high thermal stability and solubility suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline’s action include the disruption of DNA replication, leading to the inhibition of cell division and growth . This can result in the death of tumor cells or the inhibition of viral replication, contributing to its antitumor and antiviral activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the 6H-indolo[2,3-b]quinoxaline enhances its thermal stability significantly . Furthermore, its stability and solubility can be influenced by the solvent used, as indicated by its high solubility in acetonitrile .

安全和危害

未来方向

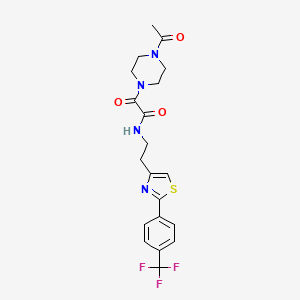

生化分析

Biochemical Properties

The mechanism of pharmacological action exerted by 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its derivatives is predominantly DNA intercalation . This intercalation disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .

Cellular Effects

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the release of reactive oxygen species from human neutrophils . This inhibition is not achieved through direct oxygen radical scavenger activity of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline, and the compound has no immediate effects on the activity of the assembled oxidase .

Molecular Mechanism

The mechanism of antiviral and cytotoxic activity of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline involves intercalation into the DNA helix which disrupts the processes that are vital for DNA replication . This intercalation is predominantly the mechanism of pharmacological action exerted by these compounds .

Temporal Effects in Laboratory Settings

The thermal stability of the intercalated complex (DNA and 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities . This thermal stability depends on the type of substituents and side chains attached to the 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

属性

IUPAC Name |

6,7-dimethylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGOQFOGBFURFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648071 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE](/img/structure/B2702044.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2702045.png)

![8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![Methyl (5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate](/img/structure/B2702051.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2702052.png)

![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B2702055.png)

![2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2702057.png)

![4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2702060.png)

![2-(2,5-dimethylbenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2702062.png)

![{7-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3-yl}acetic acid](/img/structure/B2702063.png)

![1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2702065.png)